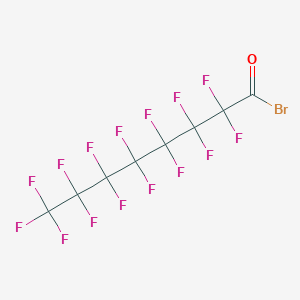
Perfluorooctanoyl bromide
Overview
Description
Perfluorooctanoyl bromide is a perfluorinated compound with the chemical formula C8BrF17. It is a member of the perfluorocarbon family, which are compounds known for their high capacity to dissolve gases. This compound is particularly noted for its use in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Perfluorooctanoyl bromide, also known as Perflubron, is primarily targeted towards the respiratory system . It is a synthetic compound that has a high capacity to dissolve gases, particularly respiratory gases . This makes it a potential candidate for use as an oxygen carrier in various biological applications .
Mode of Action
This compound interacts with its targets by dissolving gases using loose van der Waals forces . This is in contrast to the way hemoglobin transports oxygen, which involves chemical bonding between the oxygen molecule and the iron atom in heme . This compound emulsion, also known as Oxygent, maintains hemodynamic stability during major surgery, potentially reducing or avoiding intraoperative transfusions of donor blood .
Biochemical Pathways
It is known that multiple pseudomonas species can degrade perfluorochemicals, particularly perfluoroalkyl acids, under aerobic conditions . This suggests that this compound may interact with these biochemical pathways.
Pharmacokinetics
It is known that perfluorocarbons, the class of compounds to which this compound belongs, are chemically and physiologically inert . They have excellent temperature and storage stability, represent little to no infectious danger, and have well-established gas transport qualities .
Result of Action
The primary result of this compound’s action is the enhancement of oxygen delivery. By dissolving respiratory gases, it can potentially augment oxygen delivery in surgical patients . This can help maintain hemodynamic stability during major surgery, potentially reducing or avoiding the need for intraoperative transfusions of donor blood .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of perfluorochemical bioremediation can be advanced with the optimization of bioremediation conditions, mixed culturing, experiments with environmental media, and studies on the biochemical pathways of biotransformation
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorooctanoyl bromide can be synthesized through the bromination of perfluorooctanoic acid. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure the selective substitution of the carboxyl group with a bromine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Perfluorooctanoyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form perfluorooctane.
Oxidation Reactions: It can be oxidized to form perfluorooctanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: The major products depend on the nucleophile used. For example, using an alkoxide would yield a perfluorooctyl ether.
Reduction: The major product is perfluorooctane.
Oxidation: The major product is perfluorooctanoic acid.
Scientific Research Applications
Perfluorooctanoyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various perfluorinated compounds.
Biology: It is studied for its potential use in biological systems, particularly as an oxygen carrier due to its high gas solubility.
Medicine: Research is ongoing into its use as a component of artificial blood substitutes and in imaging techniques.
Industry: It is used in the production of fluoropolymers and as a surfactant in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctyl bromide
- Perfluorodecalin
- Tertbutylperfluorocyclohexane
- Dodecafluoropentane
- Perftoran
Uniqueness
Perfluorooctanoyl bromide is unique among perfluorocarbons due to its specific chemical structure, which allows for selective reactivity in various chemical reactions. Its high bromine content also makes it particularly useful in applications requiring heavy atoms, such as in imaging and analytical techniques.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQELDDKOSOQCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8BrF15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895544 | |
| Record name | Pentadecafluorooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222037-87-8 | |
| Record name | Pentadecafluorooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)
![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)
![2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile](/img/structure/B1456467.png)
![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B1456469.png)
![(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456470.png)
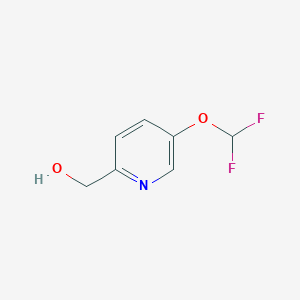
![9-(Benzyloxy)-3,4-dihydrobenzo[4,5]thieno[2,3-f][1,4]thiazepin-5(2H)-one](/img/structure/B1456475.png)
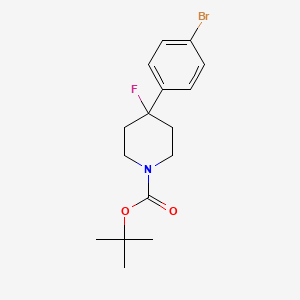
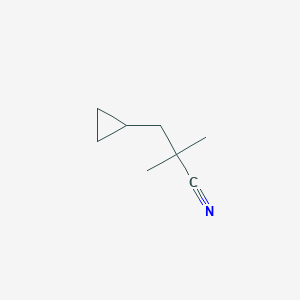
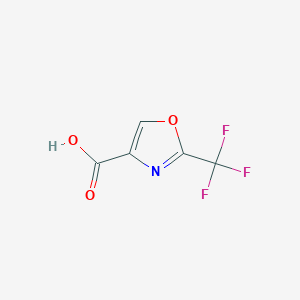

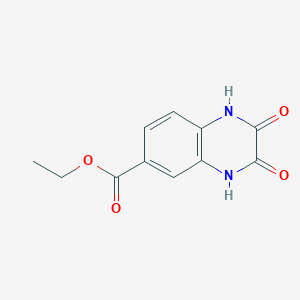
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)
